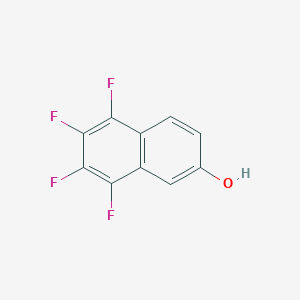
5,6,7,8-Tetrafluoronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrafluoronaphthalen-2-ol is a fluorinated aromatic compound derived from naphthalene It is characterized by the presence of four fluorine atoms at positions 5, 6, 7, and 8, and a hydroxyl group at position 2 on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrafluoronaphthalen-2-ol typically involves the fluorination of naphthalene derivatives. One common method is the direct fluorination of naphthalen-2-ol using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available naphthalene derivatives. The process includes steps such as halogenation, hydroxylation, and selective fluorination. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrafluoronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form tetrahydronaphthalenes.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper and are carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
Oxidation: Formation of 5,6,7,8-tetrafluoronaphthalen-2-one.
Reduction: Formation of 5,6,7,8-tetrafluorotetrahydronaphthalen-2-ol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
5,6,7,8-Tetrafluoronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with improved bioavailability and metabolic stability.
Industry: Utilized in the production of advanced materials such as fluorinated polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrafluoronaphthalen-2-ol involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and selectivity towards specific biological targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-2-ol: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
5,6,7,8-Tetrahydroxyflavone: Contains hydroxyl groups instead of fluorine atoms, leading to distinct biological activities and applications.
Uniqueness
5,6,7,8-Tetrafluoronaphthalen-2-ol is unique due to the presence of multiple fluorine atoms, which impart enhanced stability, lipophilicity, and electron-withdrawing effects. These properties make it a valuable compound for designing molecules with specific chemical and biological functions.
Properties
Molecular Formula |
C10H4F4O |
|---|---|
Molecular Weight |
216.13 g/mol |
IUPAC Name |
5,6,7,8-tetrafluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H4F4O/c11-7-5-2-1-4(15)3-6(5)8(12)10(14)9(7)13/h1-3,15H |
InChI Key |
VXJJHZZBDYCEEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13902972.png)
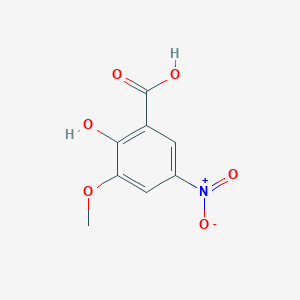
![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
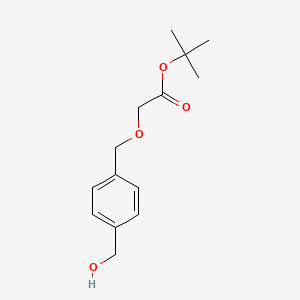
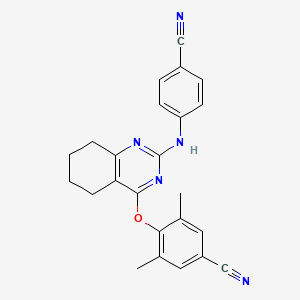
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
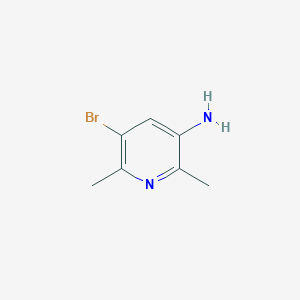

![5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13903042.png)
![trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B13903045.png)
![7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B13903046.png)
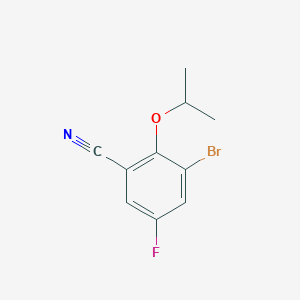

![trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid](/img/structure/B13903054.png)
